N-(3-Methylphenyl)-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

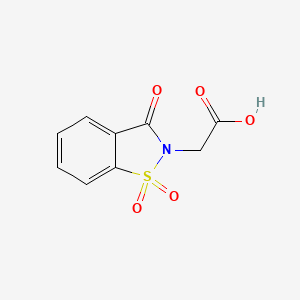

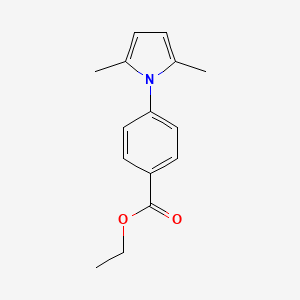

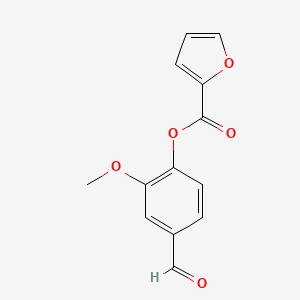

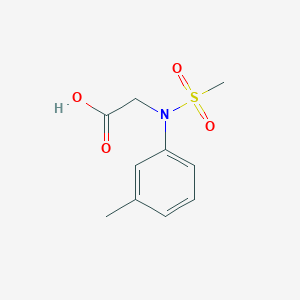

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Behavior and Treatment

The environmental behavior of phenylsulfonyl-glycine derivatives, closely related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was studied in a municipal sewage treatment plant. Notably, the study found that microbial methylation could transform phenylsulfonyl-glycine (PSG) into phenylsulfonyl-sarcosine (PSS) within the sewage treatment process, indicating a transformation mechanism for similar compounds in environmental settings (Krause & Schöler, 2000). Further commentary on the metabolism of phenylsulfonamides relevant to water works provides additional insight into the environmental fate of these compounds and their derivatives (Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Modification

Chemoselective arylsulfonylation of amino acid derivatives, a process potentially relevant to the modification of compounds like this compound, was efficiently achieved in specific solvent conditions, showing the potential for targeted chemical modifications in synthetic chemistry (Penso et al., 2003). Additionally, the post-polymerization modification of poly-(N-methyl-glycine) showcases the potential for advanced polymer functionalization, relevant for biomedical and material science applications (Borova et al., 2021).

Biochemical Interactions and Applications

Glycine derivatives, including compounds structurally related to this compound, are crucial in biochemical interactions. For instance, they play roles in the inhibition of glycine binding to the NMDA receptor, indicating therapeutic potential in neuroprotective agents (Buchstaller et al., 2006). The synthesis and biological evaluation of compounds structurally similar to this compound have also shown promise as inhibitors of glycine transporter-1, with potential implications for neurological disorders (Cioffi et al., 2016).

Properties

IUPAC Name |

2-(3-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-4-3-5-9(6-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRORKQPOONZNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357189 |

Source

|

| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363571-47-5 |

Source

|

| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.